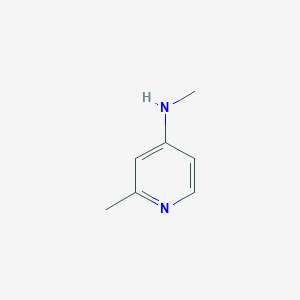

N,2-dimethylpyridin-4-amine

説明

Structure

3D Structure

特性

IUPAC Name |

N,2-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-5-7(8-2)3-4-9-6/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUFKIUYBRJORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609267 | |

| Record name | N,2-Dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61542-05-0 | |

| Record name | N,2-Dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,2 Dimethylpyridin 4 Amine and Its Derivatives

Primary Synthetic Pathways to N,2-dimethylpyridin-4-amine

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of the C-N bond at the 4-position of the pyridine (B92270) ring.

Amination Reactions for Pyridine Derivatives

A direct and common approach to synthesize this compound is through the nucleophilic aromatic substitution (SNAr) reaction of a suitable 4-substituted-2-methylpyridine with dimethylamine (B145610). The most prevalent precursor for this reaction is 4-chloro-2-methylpyridine (B118027). The chlorine atom at the 4-position is activated towards nucleophilic attack by the ring nitrogen, facilitating its displacement by dimethylamine.

The reaction is typically carried out by treating 4-chloro-2-methylpyridine with an aqueous solution of dimethylamine. The reaction conditions can be optimized to achieve high yields. For instance, a related synthesis of 4-chloro-N-methylpyridine-2-formamide from 4-chloropyridine-2-ethyl formate (B1220265) hydrochloride and aqueous methylamine (B109427) solution resulted in a 90% yield after 5 hours at room temperature. google.com A similar process using 4-chloropyridine-2-methyl-formiate hydrochloride and a 30% aqueous methylamine solution yielded the product in 98% yield after 2 hours at room temperature. google.com While these examples involve a different substrate, they highlight the feasibility and efficiency of aqueous amination reactions on the pyridine ring.

Key parameters influencing the success of this amination reaction include the reaction temperature, the concentration of dimethylamine, and the choice of solvent. While aqueous solutions are effective, other solvents can also be employed depending on the specific substrate and desired reaction conditions.

Multi-step Synthesis Strategies

In addition to direct amination, multi-step synthetic sequences can be employed to construct this compound. These strategies may offer advantages in terms of introducing specific functionalities or accessing the target molecule from more readily available starting materials.

One such strategy involves the initial synthesis of a pyridine derivative with a suitable leaving group at the 4-position, followed by the introduction of the dimethylamino group. For example, a multi-step process could begin with the synthesis of 4-chloropyridine-2-formyl chloride hydrochloride from pyridine-2-formic acid and thionyl chloride. google.com This intermediate can then be converted to an ester, such as 4-chloropyridine-2-methyl formate hydrochloride, by reaction with methanol. google.com Finally, amination with dimethylamine would yield the desired this compound framework, albeit with a different substituent at the 2-position in this specific literature example. This sequence demonstrates a versatile approach where the pyridine core is first halogenated and then subjected to amination.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the fine-tuning of its chemical and physical properties. Methodologies have been developed to introduce a variety of substituents, including halogens and alkyl groups, at different positions on the pyridine ring.

Halogenated and Alkyl-Substituted Derivatives

The introduction of halogen atoms or alkyl groups onto the this compound scaffold can be achieved through various synthetic routes. One common approach is to start with an already substituted pyridine ring and then introduce the dimethylamino group at the 4-position.

For instance, the synthesis of halogenated derivatives could start from a di-halogenated 2-methylpyridine (B31789). Subsequent selective amination at the 4-position would yield the desired halogenated this compound. The reactivity of the different halogen positions on the pyridine ring would need to be considered to achieve the desired regioselectivity.

The synthesis of alkyl-substituted derivatives can be approached in a similar manner, by starting with an appropriately alkylated pyridine precursor. For example, to synthesize an ethyl-substituted analogue, one could start with the corresponding ethyl-substituted chloropyridine and perform the amination with dimethylamine.

The following table summarizes representative synthetic approaches to substituted pyridine derivatives, which could be adapted for the synthesis of this compound analogues.

| Derivative Type | General Synthetic Strategy | Key Intermediates | Potential Reaction |

|---|---|---|---|

| Halogenated | Starting with a di- or poly-halogenated 2-methylpyridine followed by selective amination. | Dichloro-2-methylpyridine, Bromo-chloro-2-methylpyridine | Nucleophilic Aromatic Substitution (SNAr) |

| Alkyl-Substituted | Starting with an alkyl- and halo-substituted pyridine followed by amination. | 4-Chloro-2,X-dialkylpyridine (where X is the position of the second alkyl group) | Nucleophilic Aromatic Substitution (SNAr) |

Methodologies for High-Purity Compound Preparation

Achieving high purity of this compound and its derivatives is crucial for their application in various chemical processes. Common purification techniques include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the crystallization of the pure compound upon cooling, while impurities remain in the solution. For DMAP, a related compound, recrystallization from solvents like isopropanol (B130326) has been reported to yield high-purity crystals.

Chromatography , particularly flash column chromatography, is another powerful technique for purification. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, it is possible to separate the desired product from unreacted starting materials and byproducts. For DMAP and its derivatives, a mixture of ethyl acetate (B1210297) and hexanes is often used as the eluent system in flash chromatography. The polarity of the eluent can be adjusted to achieve optimal separation.

For basic compounds like this compound, an acidic wash during the work-up procedure can be an effective way to remove non-basic impurities. The basic product can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent. Conversely, if the impurities are basic, a wash with a dilute acid can remove them, leaving the desired product in the organic phase, provided the product itself is not significantly basic to be extracted. In cases where the product is also basic, careful pH control is necessary.

Reactivity and Application As a Versatile Building Block in Organic Synthesis

Role as a Key Intermediate in Organic Transformations

Substituted pyridines are fundamental building blocks in organic synthesis and medicinal chemistry. lifechemicals.com They are integral to a vast number of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com While specific examples of N,2-dimethylpyridin-4-amine as a key intermediate are not readily found, its structure suggests potential as a precursor in the synthesis of more complex molecules. The presence of the amine and the pyridine (B92270) ring offers multiple sites for functionalization.

For comparison, the isomer DMAP is a well-established intermediate and catalyst. pubcompare.ai For instance, it can be N-alkylated to form ionic liquids that serve as catalysts in reactions like the Fischer indole (B1671886) synthesis. rsc.org

Participation in Acylation Reactions

Acylation reactions are fundamental transformations in organic chemistry, and pyridine derivatives are often employed as catalysts. The catalytic activity of these compounds stems from the nucleophilicity of the pyridine nitrogen.

The isomer N,N-dimethylpyridin-4-amine (DMAP) is a highly effective acylation catalyst, often used to accelerate the esterification of alcohols and the amidation of amines. solubilityofthings.comcommonorganicchemistry.com The mechanism of DMAP-catalyzed acylation typically involves the nucleophilic attack of the pyridine nitrogen on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. nih.govwikipedia.org This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol or amine, to yield the acylated product and regenerate the DMAP catalyst. nih.govwikipedia.org Theoretical and experimental studies have shown that this nucleophilic catalysis pathway is energetically more favorable than a base-catalyzed pathway where DMAP would simply deprotonate the nucleophile. nih.gov

The catalytic efficiency of DMAP is so significant that it can increase the rate of acylation by several orders of magnitude compared to uncatalyzed reactions or those catalyzed by pyridine itself. commonorganicchemistry.comsigmaaldrich.com Even hindered alcohols can be effectively acylated in the presence of DMAP. commonorganicchemistry.com The hydrochloride salt of DMAP has also been developed as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. organic-chemistry.org

While no specific studies on the participation of this compound in acylation reactions are available, its structural similarity to DMAP suggests it may also possess catalytic activity, although likely modulated by the different electronic and steric effects of the 2-methyl group.

Engagement in Alkylation Reactions

Alkylation at the nitrogen atoms of pyridine derivatives is a key reaction for modifying their structure and properties. The nucleophilicity of the pyridine ring nitrogen and any exocyclic amino groups determines the site of alkylation.

In N,N-dimethylpyridin-4-amine (DMAP), alkylation occurs exclusively at the pyridine nitrogen. valpo.edu This is due to the increased electron density on the pyridine nitrogen resulting from electron donation via resonance from the dimethylamino group. valpo.edu This selective alkylation is a crucial step in the synthesis of DMAP-based ionic liquids, where N-alkylation is the initial step in their preparation. rsc.org

For this compound, the presence of a methyl group at the 2-position, adjacent to the pyridine nitrogen, would likely introduce steric hindrance. This could potentially influence the rate and feasibility of alkylation at the ring nitrogen compared to the exocyclic amine. Without experimental data, predicting the precise outcome of alkylation on this specific isomer is difficult.

Facilitation of Cyclization Reactions

Pyridine and its derivatives can act as catalysts or reagents in cyclization reactions to form various heterocyclic systems. Their basicity and nucleophilicity are key to their function in these transformations.

While there is no specific information on this compound in this context, the related compound DMAP has been used to facilitate such reactions. For example, DMAP-based ionic liquids have been employed as catalysts in the Fischer indole synthesis, a classic method for synthesizing indoles via a cyclization reaction. researchgate.netscispace.com In these systems, the DMAP-derived cation and the associated anion work together to promote the necessary cyclization and dehydration steps. The preparation of 2-aminopyridine (B139424) derivatives can also be achieved through the cyclization of open-chain nitrile precursors with a nitrogen-containing compound, a reaction that can be accelerated by acidic or alkaline additives. google.com

Synthesis of Heterocyclic Compounds Utilizing this compound

The synthesis of complex heterocyclic compounds often relies on the use of functionalized building blocks. Pyridine derivatives are particularly valuable in this regard due to their prevalence in biologically active molecules. nih.gov

Although no specific examples of synthesizing heterocyclic compounds directly from this compound are available in the searched literature, general methodologies for pyridine synthesis are well-established. These include multicomponent reactions that can construct the pyridine ring in a single step from simpler precursors. bibliomed.org For instance, polysubstituted dihydropyridines can be synthesized through a one-pot, four-component condensation. bibliomed.org Furthermore, existing pyridine rings can be elaborated into more complex fused heterocyclic systems, such as pyrido[2',3':4,5]furo[3,2-d]pyrimidines, through a series of functionalization and cyclization steps. nih.gov

Contribution to the Design and Optimization of Complex Molecular Structures

The pyridine scaffold is a key component in the design of new functional molecules, including pharmaceuticals and materials. The ability to modify the substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's properties.

Derivatives of DMAP have been synthesized to create novel chiral catalysts. bham.ac.uk By introducing chirality into the DMAP framework, these catalysts can be used in asymmetric synthesis to control the stereochemical outcome of reactions. bham.ac.uk The design of these catalysts often involves modifications at various positions of the pyridine ring to create a specific chiral environment. bham.ac.uk This highlights how the basic pyridine amine structure can be a foundation for developing sophisticated molecular tools.

Oxidation and Reduction Potentials of Pyridine Amine Derivatives

The electrochemical properties of pyridine derivatives are of interest for their potential applications in areas such as materials science and as organic electron donors. The oxidation and reduction potentials are influenced by the substituents on the pyridine ring.

Studies on bispyridinylidenes, which can be derived from 4-dimethylaminopyridine (B28879) (DMAP), have shown that these compounds can act as powerful neutral organic electron donors. researchgate.net They exhibit exceptionally low redox potentials for the two-electron oxidation process. researchgate.net The electron-donating dimethylamino group plays a crucial role in stabilizing the oxidized species and lowering the oxidation potential. researchgate.net While specific electrochemical data for this compound is not available, the presence of electron-donating methyl and amino groups would be expected to influence its redox properties.

Mechanistic Investigations of N,2 Dimethylpyridin 4 Amine Mediated Reactions

Elucidation of Nucleophilic Catalysis Mechanisms

The catalytic activity of N,2-dimethylpyridin-4-amine in reactions such as acylation is understood to proceed through a nucleophilic catalysis pathway, analogous to that of DMAP. wikipedia.orgcommonorganicchemistry.com In this mechanism, the pyridine (B92270) nitrogen of the catalyst acts as the primary nucleophile. The exceptional nucleophilicity, enhanced by electron donation from the 4-dimethylamino group through resonance, allows the catalyst to attack the electrophilic acyl source (e.g., an acid anhydride). researchgate.net

This initial step forms a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acylating agent, rendering it susceptible to attack by a final, often weaker, nucleophile such as a sterically hindered alcohol. commonorganicchemistry.com The catalyst is subsequently regenerated in the final step of the cycle, completing the catalytic process.

For this compound, this same fundamental pathway is operative. However, the methyl group at the C-2 position sterically impedes the initial nucleophilic attack by the pyridine nitrogen on the acylating agent. nih.gov This steric hindrance is a critical factor that differentiates its catalytic profile from that of the unsubstituted DMAP core.

Study of Acylpyridinium Intermediate Formation and Reactivity

The cornerstone of the catalytic cycle is the formation of the N-acylpyridinium intermediate. In the case of DMAP reacting with acetic anhydride (B1165640), this involves the formation of an N-acetyl-4-(dimethylamino)pyridinium cation paired with an acetate (B1210297) anion. wikipedia.org This ion pair is the key activated species that transfers the acyl group to the nucleophilic substrate.

For this compound, the formation and stability of this intermediate are significantly impacted by the 2-methyl group. Computational studies have shown that substituents in the 2-position of the pyridine ring are detrimental to the stability of the corresponding acetylpyridinium cations. researchgate.net The steric clash between the 2-methyl group and the N-acetyl group forces the acetyl group to rotate out of the plane of the pyridine ring. thieme-connect.de This structural perturbation disrupts the optimal orbital overlap and resonance stabilization, leading to a substantial decrease in the stability of the acetylpyridinium cation. This destabilization has been calculated to be nearly 16 kJ/mol compared to the unsubstituted DMAP analogue. thieme-connect.de

| Catalyst | Relative Acetylation Energy (kJ/mol) | Key Structural Feature |

| N,N-dimethylpyridin-4-amine (DMAP) | -82.1 | Unhindered pyridine nitrogen allows for planar acetylpyridinium ion. |

| This compound | -66.1 (Calculated) | 2-Methyl group causes a 20° rotation of the acetyl group, destabilizing the intermediate. thieme-connect.de |

Kinetic Studies of Catalytic Processes

Experimental and theoretical kinetic studies on the DMAP-catalyzed acetylation of alcohols with acetic anhydride have established the reaction as being first-order with respect to the catalyst, the alcohol, and the acetic anhydride. semanticscholar.org This indicates that all three components are involved in the rate-determining step or in equilibria preceding it. An auxiliary base, often used in these reactions, typically shows zero-order kinetics, suggesting it is only involved in the final, non-rate-limiting proton transfer step to regenerate the catalyst. semanticscholar.org

Probing Reaction Pathways and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have provided a detailed energy profile for DMAP-catalyzed acylation. The most energetically favorable pathway is confirmed to be the nucleophilic catalysis route. semanticscholar.org This pathway begins with the reaction of DMAP and acetic anhydride to form the N-acetylpyridinium acetate ion pair. The subsequent reaction of this ion pair with the alcohol substrate proceeds through a well-defined transition state to yield the final ester product. semanticscholar.org

Theoretical analyses have also considered a competing base-catalyzed pathway, where DMAP would act as a general base to deprotonate the alcohol, which would then attack the anhydride directly. However, calculations show that the reaction barrier for this pathway is far higher than that of the nucleophilic catalysis mechanism, confirming the latter's dominance. semanticscholar.org

Exploration of Radical Intermediates in Related Systems

While the primary catalytic role of 4-aminopyridines involves nucleophilic pathways, related systems have been explored in oxidative reactions where radical intermediates could potentially play a role. For instance, a catalytic system of DMAP combined with benzyl (B1604629) bromide has been developed for the selective aerobic oxidation of methyl aromatics. mdpi.com In such transformations, which involve the activation of C–H bonds with molecular oxygen, radical pathways are often considered. The proposed active species is a pyridinium (B92312) onium salt formed from the bromide and DMAP, which facilitates the oxidation process. mdpi.com

In another related system, DMAP was used to catalyze the metal-free aerobic oxidation of aryl α-halo esters to aryl α-keto esters. acs.org Interestingly, mechanistic experiments, including running the reaction under an argon atmosphere, suggested that the process did not proceed through a conventional radical pathway. Instead, a mechanism involving the formation of a pyridinium ylide followed by a [3 + 2] cycloaddition with molecular oxygen was proposed. acs.org Although this specific case points away from a radical mechanism, the use of DMAP in oxidative environments highlights its versatility and the potential for related substituted pyridines to participate in diverse reaction manifolds, including those where radical intermediates might be accessible under different conditions.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound This compound , as outlined in the requested structure, could not be located.

Quantum chemical approaches for the structural and electronic characterization of this compound.

Density Functional Theory (DFT) calculations, including molecular geometry optimization, conformational analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or reactivity parameter assessments for this specific isomer.

Molecular Dynamics (MD) simulations involving this compound.

Research in computational chemistry is often focused on molecules with significant catalytic activity or broad application, and the bulk of available literature centers on the related, highly common catalyst N,N-dimethylpyridin-4-amine (DMAP).

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information that strictly adheres to the provided outline for the specified compound This compound .

Computational Chemistry and Theoretical Studies of N,2 Dimethylpyridin 4 Amine

Molecular Dynamics (MD) Simulations

Investigation of Structural and Transport Properties of N,N-dimethylpyridin-4-amine Containing Systems

Molecular dynamics (MD) simulations are a key computational technique used to explore the bulk, structural, and transport properties of systems containing DMAP, particularly in the context of ionic liquids (ILs). scispace.com In these studies, DMAP-based cations are paired with various anions to form ILs whose behaviors are simulated over time.

Structural Properties: MD simulations provide valuable data on the structural arrangement of ions. Key structural attributes are often analyzed using Radial Distribution Functions (RDFs), which describe how the density of surrounding particles varies as a function of distance from a reference particle. For DMAP-based ionic liquids, RDFs plotted between the center of mass of the DMAP cation and the counter-anion reveal distinct structural ordering. scispace.com

For example, in simulations of two DMAP-based ILs with fluoride (B91410) as the anion and varying alkyl chain lengths on the cation (referred to as DMAP-IL 2 and DMAP-IL 3), the first peak in the RDF profile, indicating the most probable distance between the cation and anion, was found at a minimal distance of 2.35 Å for both systems. scispace.com This suggests that the alkyl chain length does not significantly influence the immediate cation-anion interaction distance. scispace.com The presence of well-defined second and third shell peaks at approximately 3.32 Å and 4.26 Å, respectively, indicates a long-range ordering influence between the ions. scispace.com

Simulations also allow for the calculation of bulk properties like density. The average densities for two DMAP-based ILs were calculated at room temperature and found to be approximately 1.00 ± 0.02 g/cm³ and 0.99 ± 0.02 g/cm³, showing minimal effect of alkyl chain lengthening. scispace.com

| Property | DMAP-IL (Pentyl Chain) | DMAP-IL (Heptyl Chain) |

|---|---|---|

| Average Density (g/cm³) | 1.00 ± 0.02 | 0.99 ± 0.02 |

| Cation-Anion RDF 1st Peak (Å) | 2.35 | 2.35 |

| Cation-Anion RDF 2nd Peak (Å) | 3.32 | 3.32 |

| Cation-Anion RDF 3rd Peak (Å) | 4.26 | 4.26 |

Transport Properties: Transport properties, such as self-diffusion coefficients, are crucial for understanding the mobility of ions within a liquid, which impacts applications in catalysis and electrochemistry. These coefficients can be computed from the mean square displacement (MSD) plots generated during MD simulations. For a DMAP-based IL with a pentyl chain (DMAP-IL 2), the self-diffusion coefficients for the pyridinium (B92312) cation and fluoride anion were computed as 1.92 x 10⁻⁶ cm²/s and 6.09 x 10⁻⁶ cm²/s, respectively. scispace.com In a related IL with a longer heptyl chain (DMAP-IL 3), the diffusion coefficients were comparatively lower, highlighting the impact of cation structure on ion mobility. scispace.com

Binding Energy Calculations (e.g., MP2 Perturbation Theory)

The thermal stability of compounds, particularly ionic liquids, is a critical factor for their application in temperature-dependent reactions. rsc.org Computational methods are employed to evaluate this stability by calculating the binding energy between the constituent ions. A widely used ab initio method for this purpose is Møller-Plesset perturbation theory, specifically at the second order (MP2). rsc.orgresearchgate.net

The MP2 method has been applied to evaluate the stability of DMAP-based ionic liquids. scispace.comrsc.org By performing calculations on the Hartree-Fock (HF) optimized structures of the ion pairs, researchers can obtain accurate energy data. scispace.com For two different DMAP-based ILs, the binding energies were calculated to be very close in value, at -96.26 kcal/mol and -95.53 kcal/mol. scispace.com This computational result aligns well with experimental thermogravimetric analysis, which showed similar optimal decomposition temperatures (265 °C and 260 °C), confirming the identical stability of the compounds. scispace.com

| Ionic Liquid System | Binding Energy (kcal/mol) | Experimental Decomposition Temp. (°C) |

|---|---|---|

| DMAP-IL (Pentyl Chain) | -96.26 | 265 |

| DMAP-IL (Heptyl Chain) | -95.53 | 260 |

Solvation Effects on Proton-Bound Homodimers and Related Systems

The study of proton-bound dimers in solution is essential for understanding proton transfer and hydrogen bonding phenomena. While specific computational studies on the solvation effects on proton-bound homodimers of N,N-dimethylpyridin-4-amine were not found in the provided search results, research on related pyridine (B92270) and quinoline (B57606) derivatives shows that the surrounding solvent medium significantly influences hydrogen bond geometries. Experimental and computational studies on these related systems indicate that an increase in the dielectric permittivity of the solvent leads to a contraction of the N···N distance in the proton-bound homodimer. This effect highlights the role of the solvent in modulating the structure and stability of such complexes. Conventional implicit solvent models in computational studies, however, may not always reproduce these effects accurately, underscoring the complexity of modeling solvation.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science for designing molecules with desired properties. Computational modeling provides a powerful framework for establishing these relationships and guiding the synthesis of new compounds.

In Silico Design and Prediction of Novel Derivatives

In silico (computer-based) techniques are widely used to design and predict the properties of novel chemical entities. This approach significantly reduces the time and cost associated with experimental synthesis and screening. nih.gov For scaffolds related to DMAP, such as other pyridine and pyrimidine (B1678525) derivatives, computational methods are routinely applied. nih.gov The process often involves creating a virtual library of derivatives by modifying a core structure and then using computational models to predict their biological activity or physical properties. For example, in the development of new enzyme inhibitors, novel derivatives of pyridine amides and carbamates have been designed and evaluated using in silico tools before synthesis. nih.gov These studies often employ molecular docking to predict how a designed molecule will bind to a biological target and molecular dynamics to assess the stability of the resulting complex. nih.gov

Ligand Design Principles and Selectivity

Computational SAR studies help elucidate the key molecular features responsible for a compound's activity and selectivity. By analyzing a series of related compounds, researchers can identify which functional groups and structural modifications enhance or diminish the desired effect. For instance, studies on N2,N4-disubstituted pyrimidine-2,4-diamines as kinase inhibitors have used SAR exploration to guide the design of more potent and selective compounds. nih.gov Molecular docking studies on the most active compounds can reveal crucial interactions with the target protein, such as hydrogen bonds and hydrophobic contacts. nih.gov This information provides guiding principles for further optimization, such as which positions on the molecular scaffold are tolerant to substitutions and what types of functional groups are likely to improve binding affinity and selectivity. nih.govnih.gov

Coordination Chemistry of N,2 Dimethylpyridin 4 Amine As a Ligand

Synthesis and Characterization of Metal Complexes

There is no available literature detailing the synthesis and characterization of metal complexes specifically incorporating the N,2-dimethylpyridin-4-amine ligand.

Ligand Binding Modes and Coordination Geometries in Transition Metal Complexes

Information regarding the specific binding modes and resulting coordination geometries of this compound with transition metals is not present in the current body of scientific literature.

Influence of this compound on Metal Center Reactivity and Properties

The effect of this particular ligand on the reactivity and electronic or magnetic properties of metal centers has not been a subject of published research.

Rational Design of Coordination Compounds for Specific Applications

Without foundational knowledge of its coordination behavior, there are no documented instances of the rational design of this compound-based coordination compounds for specific applications such as catalysis or materials science.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes.

FT-IR Spectroscopy: The infrared spectrum of N,2-dimethylpyridin-4-amine is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The primary vibrations of interest include the N-H stretching of the secondary amine, C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching of the pyridine (B92270) ring, and various bending vibrations.

In a study on 2-amino-4-methylpyridine, the N-H stretching vibrations are observed in the region of 3300-3500 cm⁻¹. For this compound, a secondary amine, a single N-H stretching band is anticipated in this region. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the two methyl groups would appear in the 2850-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of the electron-donating amino and methyl groups will influence the exact positions of these bands.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring breathing modes and the symmetric stretching of the C-N and C-C bonds. A detailed theoretical and experimental study on 4-N,N'-dimethylamino pyridine (a structural isomer) has provided a comprehensive assignment of its vibrational modes, which can serve as a valuable reference for interpreting the spectrum of this compound researchgate.netnih.gov.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350-3450 (medium) | Weak |

| Aromatic C-H Stretch | 3050-3150 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-3000 (medium) | Medium |

| C=N/C=C Ring Stretch | 1580-1620 (strong) | Strong |

| C=C Ring Stretch | 1450-1550 (strong) | Strong |

| CH₃ Bending | 1370-1470 (medium) | Medium |

| Ring Breathing | ~1000 (weak) | Very Strong |

| C-H Out-of-plane Bend | 800-900 (strong) | Weak |

Electronic Absorption Spectroscopy (UV-Vis) and Origin of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary electronic transitions are expected to be π → π* and n → π* transitions associated with the pyridine ring and the non-bonding electrons of the nitrogen atoms.

The pyridine ring itself exhibits strong π → π* transitions. The introduction of an amino group and two methyl groups, which are both electron-donating, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the delocalization of the nitrogen lone pair electrons into the pyridine π-system, which raises the energy of the highest occupied molecular orbital (HOMO).

The UV-Vis spectrum of the related compound 4-(dimethylamino)pyridine in a neutral solvent shows a strong absorption maximum around 260-280 nm, which is attributed to a π → π* transition zenodo.orgresearchgate.net. For this compound, a similar primary absorption band is expected. The n → π* transition, involving the non-bonding electrons on the pyridine nitrogen, is typically weaker and may be observed as a shoulder on the main absorption band or be obscured by it. The solvent environment can also significantly influence the position and intensity of these transitions.

Predicted Electronic Transitions for this compound:

| Transition Type | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) | Origin |

| π → π | 250 - 290 | High | Promotion of an electron from a π bonding orbital to a π antibonding orbital of the aromatic system. |

| n → π | 300 - 340 | Low | Promotion of a non-bonding electron from the pyridine nitrogen to a π antibonding orbital. |

Nuclear Magnetic Resonance (NMR) Studies for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will provide information about the number of different types of protons and their connectivity. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H proton of the secondary amine, and the protons of the two methyl groups.

Based on the structure of this compound, we can predict the following signals:

Two distinct singlets for the aromatic protons on the pyridine ring.

A broad singlet for the N-H proton, the chemical shift of which will be dependent on concentration and solvent.

A singlet for the methyl group attached to the nitrogen.

A singlet for the methyl group at the 2-position of the pyridine ring.

The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino and methyl groups. Data from 2-amino-4,6-dimethylpyridine shows aromatic protons in the region of 6.0-6.5 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. For this compound, five signals are expected for the pyridine ring carbons and two signals for the methyl carbons. The chemical shifts of the ring carbons will be significantly affected by the substituents. The carbon attached to the amino group (C4) and the carbon attached to the methyl group (C2) will be shifted to different extents compared to unsubstituted pyridine.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS) for this compound:

| Assignment | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |

| H3 | 6.2 - 6.5 | 105 - 110 |

| H5 | 6.0 - 6.3 | 103 - 108 |

| H6 | 7.8 - 8.1 | 148 - 152 |

| N-H | 4.5 - 5.5 (broad) | - |

| N-CH₃ | 2.9 - 3.2 | 30 - 35 |

| C2-CH₃ | 2.2 - 2.5 | 20 - 25 |

| C2 | - | 155 - 160 |

| C3 | - | 105 - 110 |

| C4 | - | 150 - 155 |

| C5 | - | 103 - 108 |

| C6 | - | 148 - 152 |

Emerging Applications and Future Research Directions

Exploration in Pharmaceutical and Agrochemical Synthesis

Contribution to Advanced Materials Development

There is no available literature detailing the incorporation or use of N,2-dimethylpyridin-4-amine in the development of polymers, ionic liquids, or other advanced materials. Research in this field has explored the use of the DMAP isomer in creating specialized polymers and ionic liquids with unique properties.

Sustainable Chemistry Applications

No research could be found on the application of this compound in sustainable or "green" chemistry. The development of environmentally friendly catalysts is an active area of research, with studies focusing on creating ionic liquids from the DMAP isomer to serve as recyclable, efficient catalysts. However, similar applications for the this compound isomer are not documented.

Multi-Omics Integration and Systems Chemistry Approaches

The concepts of multi-omics integration and systems chemistry represent high-level approaches in biological and complex chemical systems analysis, respectively. These fields are not directly applicable to a single small molecule like this compound. There is no literature that connects this compound to studies involving these methodologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,2-dimethylpyridin-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution of fluorinated pyridine derivatives. For example, reacting pentafluoropyridine with methylamine under controlled temperatures (50–80°C) in anhydrous dimethylformamide (DMF) introduces the methylamine group. Subsequent methylation at the 2-position can be achieved using methyl iodide and a base like potassium carbonate .

- Key Variables : Solvent polarity, temperature, and stoichiometry of reagents critically affect yield. For instance, excess methylamine (1.5–2.0 eq.) improves substitution efficiency, while elevated temperatures (>100°C) may lead to side reactions like over-alkylation .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Structural Confirmation :

- 1H/13C NMR : Peaks at δ 2.35 ppm (s, 3H, CH3 at position 2) and δ 3.05 ppm (s, 6H, N(CH3)2) confirm substitution patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with hydrogen bonding between the amine group and solvent molecules often observed .

Q. What are the primary applications of this compound in chemical research?

- Role as a Ligand/Intermediate :

- Catalyzes acyl transfer reactions in peptide synthesis due to its strong electron-donating dimethylamino group .

- Serves as a precursor for fluorinated heterocycles, e.g., in synthesizing kinase inhibitors or agrochemicals via Suzuki-Miyaura cross-coupling .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while minimizing impurities?

- Process Optimization :

- Use flow chemistry to control exothermic reactions during methylation, reducing byproduct formation .

- Employ catalytic systems like Pd/C for selective C–N coupling, enhancing atom economy .

- Impurity Mitigation : Side products (e.g., over-methylated derivatives) are separable via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. For example, DMSO-d6 can cause peak broadening due to hydrogen bonding with the amine. Cross-validate using deuterated chloroform (CDCl3) and 2D NMR (COSY, HSQC) .

- Computational Validation : Density functional theory (DFT) simulations (e.g., Gaussian 09) predict NMR shifts, aiding assignment in complex spectra .

Q. What safety protocols are critical when handling this compound in high-throughput experiments?

- Hazard Mitigation :

- Toxicity : Inhalation causes respiratory irritation; use fume hoods and N95 masks .

- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- In Silico Workflow :

Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., acetylcholinesterase for Alzheimer’s research) .

QSAR Modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent effects (e.g., logP, Hammett constants) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。